molecular formula C18H16O5 B3018179 (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one CAS No. 904516-33-2

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one

Cat. No.: B3018179
CAS No.: 904516-33-2
M. Wt: 312.321
InChI Key: UHQQJZGLALFQOZ-PXNMLYILSA-N
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Description

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-hydroxy-4-methyl-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve Lewis acids like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent, given its ability to interact with biological targets.

Industry: The compound is used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding, it can mimic or block the action of natural ligands, affecting signal transduction pathways.

Comparison with Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Comparison: While these compounds share some structural similarities, (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one is unique due to its benzofuran core and the presence of both methoxy and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-6-12(19)9-15-17(10)18(20)16(23-15)8-11-4-5-13(21-2)14(7-11)22-3/h4-9,19H,1-3H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQQJZGLALFQOZ-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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